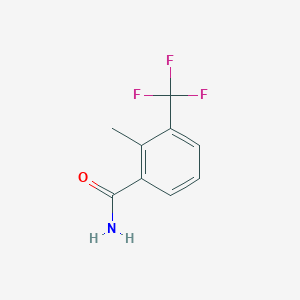
2-Methyl-3-(trifluoromethyl)benzamide
カタログ番号 B1305673
分子量: 203.16 g/mol
InChIキー: KIFNHEQJQVNAQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08048907B2
Procedure details


Borane tetrahydrofuran (1M, 39.4 ml, 39.4 mmol) was added to a solution of 2-methyl-3-trifluoromethyl benzamide (2 g, 9.85 mmol) in tetrahydrofuran (75 ml) and stirred at 70° C. for 5 hrs. LCMS showed incomplete reaction so heating at 70° C. under argon was continued overnight and then for a further 5 hrs following this. The reaction mixture was treated with 2N aqueous hydrogen chloride and stirred at 100° C. for 4 hrs and then left to cool over the weekend. The mixture was reduced to dryness undervacuum and then partitioned between dichloromethane and 2N aqueous sodium hydroxide. The organic layer was separated using a hydrophobic frit and reduced to give a residue which was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane). The solvent was evaporated and the residue taken up in diethyl ether and treated with 1M ethereal hydrogen chloride. The solid that precipitated was collected by filtration and this was then triturated with dichloromethane and after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g) was obtained as a white solid.




Identifiers


|
REACTION_CXSMILES
|
O1CCCC1.B.[CH3:7][C:8]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH2:12])=O.[ClH:21]>O1CCCC1>[ClH:21].[CH3:7][C:8]1[C:16]([C:17]([F:18])([F:19])[F:20])=[CH:15][CH:14]=[CH:13][C:9]=1[CH2:10][NH2:12] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.B
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)N)C=CC=C1C(F)(F)F
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 70° C. for 5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
so heating at 70° C. under argon
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for a further 5 hrs following
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 100° C. for 4 hrs
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool over the weekend
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between dichloromethane and 2N aqueous sodium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 1M ethereal hydrogen chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid that precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this was then triturated with dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a white solid
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CC1=C(C=CC=C1C(F)(F)F)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
